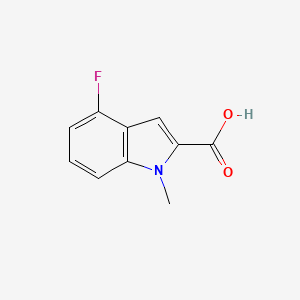4-fluoro-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 1146291-81-7
Cat. No.: VC3347353
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1146291-81-7 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 4-fluoro-1-methylindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | XVDTYNUXKKGOSU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)F |
| Canonical SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)F |
Introduction
Chemical Identity and Properties
4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative with three key structural modifications: a fluorine atom at the 4-position of the indole ring, a methyl group attached to the nitrogen atom, and a carboxylic acid group at the 2-position. These specific substitutions create a compound with distinct chemical properties and research applications.
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1146291-81-7 |
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| Synonyms | 1H-Indole-2-carboxylic acid, 4-fluoro-1-methyl-; 4-Fluoro-1-methylindole-2-carboxylic Acid |
The fluorine substitution at the 4-position significantly influences the compound's electronic properties, enhancing its binding affinity to biological targets through the electronegative properties of fluorine. This electronic modification is particularly important in drug design and development where slight modifications to electron distribution can dramatically affect biological activity.
The N-methylation prevents hydrogen bond donation through the indole nitrogen, altering the compound's interaction profile with potential biological targets. Meanwhile, the carboxylic acid group at the 2-position provides a site for further chemical modifications and participates in hydrogen bonding interactions, serving as both a donor and acceptor in various biochemical processes.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions beginning with indole derivatives. The process generally includes selective fluorination at the 4-position using specialized halogenation techniques, methylation of the nitrogen atom through alkylation processes, and incorporation of the carboxylic acid group via oxidation or carboxylation reactions.
| Amount | Concentration | Solvent Volume Required |
|---|---|---|
| 1 mg | 1 mM | 5.1768 mL |
| 1 mg | 5 mM | 1.0354 mL |
| 1 mg | 10 mM | 0.5177 mL |
| 5 mg | 1 mM | 25.8839 mL |
| 5 mg | 5 mM | 5.1768 mL |
| 5 mg | 10 mM | 2.5884 mL |
| 10 mg | 1 mM | 51.7679 mL |
| 10 mg | 5 mM | 10.3536 mL |
| 10 mg | 10 mM | 5.1768 mL |
When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile. Once prepared, stock solutions should be stored in separate aliquots to prevent degradation from repeated freezing and thawing cycles .
Storage recommendations for stock solutions include:
-
At -80°C: Use within 6 months
-
At -20°C: Use within 1 month
To improve solubility, the solution can be heated to 37°C and sonicated in an ultrasonic bath until completely dissolved .
Research Applications
Biochemical Studies and Mechanisms of Action
4-Fluoro-1-methyl-1H-indole-2-carboxylic acid demonstrates valuable applications in biochemical research due to its ability to interact with various molecular targets. Indole derivatives, including this compound, are known to interact with enzymes, receptors, and nucleic acids, making them valuable tools for studying biochemical pathways.
The fluorine substituent plays a crucial role in these interactions by:
-
Increasing binding selectivity and potency
-
Stabilizing interactions with target proteins
-
Modifying the electronic properties of the indole core to enhance specific binding profiles
These properties make the compound valuable for investigating protein-ligand interactions and understanding structure-activity relationships in various biological systems. The compound's ability to inhibit enzymes and modulate receptor activity provides researchers with tools to probe complex biochemical pathways relevant to disease mechanisms.
Pharmaceutical Research and Development
In pharmaceutical research, 4-fluoro-1-methyl-1H-indole-2-carboxylic acid serves multiple functions:
-
It acts as a precursor or intermediate in synthesizing drug candidates targeting viral infections, cancer, and inflammatory diseases.
-
The indole scaffold with specific substitutions provides a foundation for developing compound libraries for drug discovery programs.
-
The unique electronic properties conferred by the fluorine substituent can improve drug candidate pharmacokinetics, including enhanced metabolic stability and target selectivity.
The compound's chemical structure enables medicinal chemists to explore structure-activity relationships and develop derivatives with optimized properties for specific therapeutic targets.
Materials Science Applications
Beyond biological applications, indole derivatives including 4-fluoro-1-methyl-1H-indole-2-carboxylic acid are being explored for their potential use in materials science, particularly in the development of organic semiconductors. The conjugated π-electron system of the indole core makes these compounds interesting candidates for electronic and optoelectronic applications.
The specific electronic properties of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid may contribute to unique material properties, offering potential applications in organic electronics and related fields where controlled electron transport is essential.
| Manufacturer | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Apollo Scientific | PC535076 | 97% | 100mg | $101 |
| Apollo Scientific | PC535076 | 97% | 250mg | $161 |
| Ambeed | A173149 | 98% | 100mg | $108 |
| Ambeed | A173149 | 98% | 250mg | $173 |
| Ambeed | A173149 | 98% | 1g | $433 |
| Chemenu | CM240891 | 95%+ | 1g | $486 |
| Alichem | 1146291817 | Not specified | 1g | $551.2 |
| Alichem | 1146291817 | Not specified | 5g | $1851.2 |
These prices reflect data from December 2021 and may have changed subsequently .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume